

# A Technical Guide to Commercial N4-Acetylsulfamethoxazole-d4 for Research Professionals

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## Compound of Interest

Compound Name: N4-Acetylsulfamethoxazole-d4

Cat. No.: B10782639

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available **N4-Acetylsulfamethoxazole-d4**, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the antibiotic sulfamethoxazole. This guide details commercial supplier specifications, quality control methodologies, and a standardized procurement workflow to aid researchers in sourcing and utilizing this critical reagent.

## Commercial Supplier Landscape

**N4-Acetylsulfamethoxazole-d4** is available from several reputable suppliers of chemical reference standards. The following table summarizes key quantitative data from a selection of prominent vendors to facilitate a comparative analysis for procurement decisions.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Purity	Available Quantities
MedChem Express	HY-W013266S	1215530-54-3	C <sub>12</sub> H <sub>9</sub> D <sub>4</sub> N <sub>3</sub> O <sub>4</sub> S	299.34	≥98.0% (typically 98.66% by HPLC)[1]	1mg, 5mg, 10mg, 25mg, 50mg, 100mg
Clearsynth	CS-T-64289	1215530-54-3	C <sub>12</sub> H <sub>9</sub> D <sub>4</sub> N <sub>3</sub> O <sub>4</sub> S	299.34	98.66% by HPLC[2]	1mg, 5mg, 10mg, 25mg, 50mg, 100mg[2]
Santa Cruz Biotechnology	sc-217383	1215530-54-3	C <sub>12</sub> H <sub>9</sub> D <sub>4</sub> N <sub>3</sub> O <sub>4</sub> S	299.34	Information not readily available	1mg, 5mg
Cayman Chemical	-	1215530-54-3	C <sub>12</sub> H <sub>9</sub> D <sub>4</sub> N <sub>3</sub> O <sub>4</sub> S	299.34	≥99% deuterated forms (d <sub>1</sub> -d <sub>4</sub> ); ≤1% d <sub>0</sub>	Custom quantities may be available
Toronto Research Chemicals (TRC)	A187887	1215530-54-3	C <sub>12</sub> H <sub>9</sub> D <sub>4</sub> N <sub>3</sub> O <sub>4</sub> S	299.34	Information not readily available	Custom synthesis available
Sigma-Aldrich (Merck)	-	1215530-54-3	C <sub>12</sub> H <sub>9</sub> D <sub>4</sub> N <sub>3</sub> O <sub>4</sub> S	299.34	Analytical standard grade available	Varies by product line
Alfa Chemistry	-	1215530-54-3	C <sub>12</sub> H <sub>9</sub> D <sub>4</sub> N <sub>3</sub> O <sub>4</sub> S	299.34	Information not readily available	Inquire for details

## Experimental Protocols for Quality Control

Ensuring the identity, purity, and stability of **N4-Acetylsulfamethoxazole-d4** is paramount for generating reliable and reproducible research data. The following are detailed methodologies for key analytical experiments.

### High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from established protocols for the analysis of sulfamethoxazole and its metabolites.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient mixture of acetonitrile and 0.1% formic acid in water. The specific gradient will depend on the system and column but a typical starting condition is 10% acetonitrile, ramping to 90% over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm.
- Sample Preparation: Dissolve a known quantity of **N4-Acetylsulfamethoxazole-d4** in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
- Procedure:
  - Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
  - Inject 10 µL of the prepared sample.
  - Run the gradient program and record the chromatogram.
  - Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity of ≥98.5% is generally considered acceptable for an

analytical standard.[3]

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation and Quantification

LC-MS/MS provides high sensitivity and selectivity for confirming the identity and quantifying the concentration of **N4-Acetylsulfamethoxazole-d4**.

- Instrumentation: A triple quadrupole mass spectrometer coupled to a UHPLC system.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Column: A suitable C18 or HILIC column for polar compounds.
- Mobile Phase: Similar to HPLC, a gradient of acetonitrile and water with 0.1% formic acid is commonly used.
- MRM Transitions: The specific multiple reaction monitoring (MRM) transitions for **N4-Acetylsulfamethoxazole-d4** will need to be optimized but will be based on the fragmentation of the protonated molecule  $[M+H]^+$ . For the non-deuterated analogue, a common transition is  $m/z$  296.1  $\rightarrow$  156.1. For the d4 version, the precursor ion would be approximately  $m/z$  300.1.
- Sample Preparation: Prepare a dilution series in a relevant matrix (e.g., plasma, urine) for calibration curve generation.
- Procedure:
  - Optimize the MS parameters (e.g., collision energy, cone voltage) by infusing a standard solution of the analyte.
  - Develop a chromatographic method that provides good peak shape and separation from matrix components.
  - Inject samples and acquire data in MRM mode.

- Confirm the identity by the presence of the correct precursor and product ions and their relative ratio.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

$^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for confirming the chemical structure and the position of the deuterium labels.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) or deuterated chloroform ( $\text{CDCl}_3$ ).
- Sample Preparation: Dissolve approximately 5-10 mg of the substance in 0.5-0.7 mL of the deuterated solvent.
- Procedure:
  - Acquire a  $^1\text{H}$  NMR spectrum. The absence or significant reduction of signals corresponding to the aromatic protons on the phenyl ring is expected, confirming deuteration at these positions.
  - Acquire a  $^{13}\text{C}$  NMR spectrum to confirm the carbon skeleton of the molecule.
  - Compare the obtained spectra with reference spectra or with the expected chemical shifts for the non-deuterated compound to verify the structure.

## Mandatory Visualizations

### Procurement and Verification Workflow

The following diagram illustrates a standardized workflow for the procurement and in-house verification of **N4-Acetylsulfamethoxazole-d4**.



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## References

- 1. [file.medchemexpress.com](https://file.medchemexpress.com) [[file.medchemexpress.com](https://file.medchemexpress.com)]
- 2. [clearsynth.com](https://clearsynth.com) [[clearsynth.com](https://clearsynth.com)]
- 3. N4-Acetylsulfamethoxazole analytical standard 21312-10-7 [[sigmaaldrich.com](https://sigmaaldrich.com)]
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